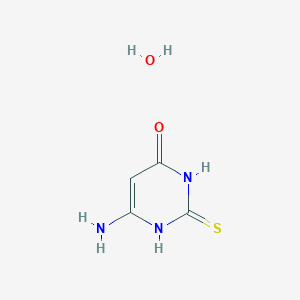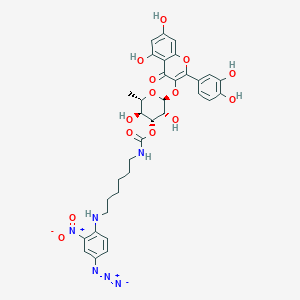
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin, also known as NAQC, is a quercetin derivative that has been synthesized for scientific research purposes. It has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mécanisme D'action
The mechanism of action of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways, including the inhibition of signaling pathways involved in cancer cell growth and inflammation, the reduction of oxidative stress, and the modulation of immune responses.
Biochemical and Physiological Effects:
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin has been shown to modulate the expression of genes involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and has good stability. However, one of the limitations of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also important future directions for the research on 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin.
In conclusion, 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is a quercetin derivative that has gained attention due to its potential therapeutic applications in various diseases. It has been extensively studied for its anti-cancer, anti-inflammatory, and cardioprotective effects. Although there are limitations to its use in lab experiments, there are several future directions for the research on 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin that could lead to the development of new therapeutic interventions.
Méthodes De Synthèse
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is synthesized through a multi-step process that involves the protection of the hydroxyl groups of quercetin followed by the coupling of the protected quercetin with a hexylamine linker, and then the deprotection of the hydroxyl groups. The final step involves the introduction of the nitroazide group to the hexylamine linker using a diazotization reaction.
Applications De Recherche Scientifique
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting cancer cell growth and inducing apoptosis. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin has been found to have cardioprotective effects by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
104317-56-8 |
|---|---|
Nom du produit |
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin |
Formule moléculaire |
C34H36N6O14 |
Poids moléculaire |
752.7 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] N-[6-(4-azido-2-nitroanilino)hexyl]carbamate |
InChI |
InChI=1S/C34H36N6O14/c1-16-27(45)31(54-34(48)37-11-5-3-2-4-10-36-20-8-7-18(38-39-35)13-21(20)40(49)50)29(47)33(51-16)53-32-28(46)26-24(44)14-19(41)15-25(26)52-30(32)17-6-9-22(42)23(43)12-17/h6-9,12-16,27,29,31,33,36,41-45,47H,2-5,10-11H2,1H3,(H,37,48)/t16-,27-,29+,31+,33-/m0/s1 |
Clé InChI |
MAFQLFXYRRRMIN-MVCXYAEVSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)NCCCCCCNC5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)NCCCCCCNC5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)NCCCCCCNC5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |
Autres numéros CAS |
104317-56-8 |
Synonymes |
3'-O-((6-(2-nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin N-(2-nitro-4-azidophenyl)hexamethylenediamine-N'-(3'-O-quercitrin) NAP-HEX-Q |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



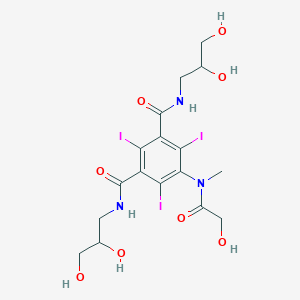
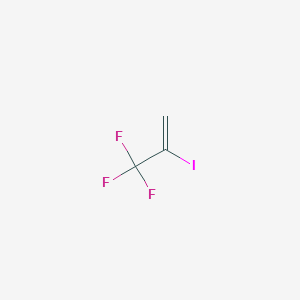
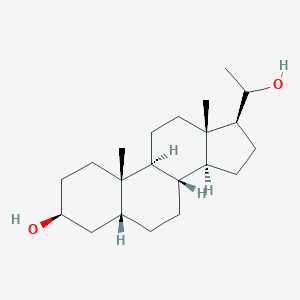

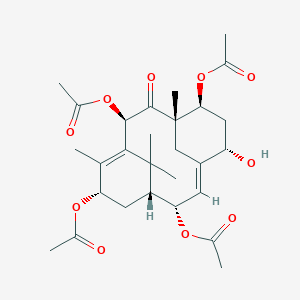

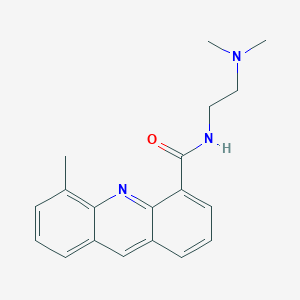

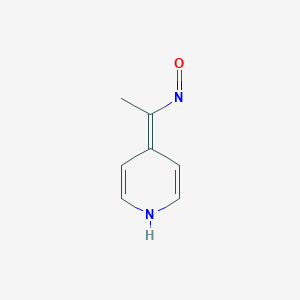
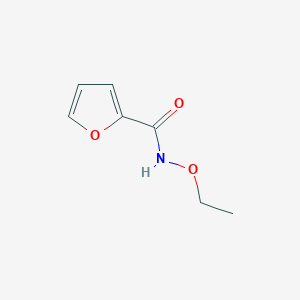
![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)
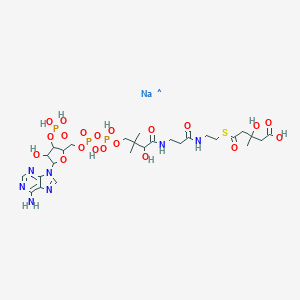
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
